![molecular formula C18H23N3O2 B2860083 N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide CAS No. 1049374-38-0](/img/structure/B2860083.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide, commonly known as FPC, is a chemical compound that has been widely studied for its potential therapeutic applications. FPC belongs to the class of piperazine derivatives, which have been extensively explored for their pharmacological properties.
Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) , which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are used to increase the concentration of acetylcholine in the brain, thereby improving cholinergic transmission and alleviating symptoms of AD. Derivatives of this compound have shown moderate inhibitory activities in vitro, with some exhibiting potent inhibitory activity, suggesting their potential as lead compounds for AD drug development .
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, comparable to standard treatments. This indicates the compound’s potential application in developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Novel derivatives have been synthesized and tested for their efficacy in reducing inflammation. The results from these studies suggest that these derivatives could be developed into anti-inflammatory medications .
Cognitive Function Enhancement
Due to its role as an AChEI, the compound may also be beneficial in enhancing cognitive functions. By inhibiting acetylcholinesterase and increasing acetylcholine levels, it could potentially improve learning and memory, which is particularly relevant for conditions like AD and other cognitive disorders .
Modulation of Cholinergic Transmission
The compound’s selective inhibition of acetylcholinesterase over butyrylcholinesterase highlights its potential in specifically targeting cholinergic transmission. This specificity could be leveraged to create treatments that have fewer side effects and are more effective in managing diseases associated with cholinergic deficits .
Mechanism of Action
Target of Action
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide, is a synthetic compound that has been found to exhibit potent anti-inflammatory and antimicrobial activities .
Mode of Action
It is believed to interact with its targets, leading to changes that result in its anti-inflammatory and antimicrobial effects
Biochemical Pathways
Given its anti-inflammatory activity, it may impact pathways related to inflammation, such as the cyclooxygenase (cox) pathway . Its antimicrobial activity suggests it may also affect pathways critical to microbial growth and survival .
Result of Action
The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it may reduce inflammation at the molecular and cellular levels. Additionally, it has demonstrated significant antibacterial and antifungal activity, indicating it may inhibit the growth and survival of certain microbes .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKLOMEMQUTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.